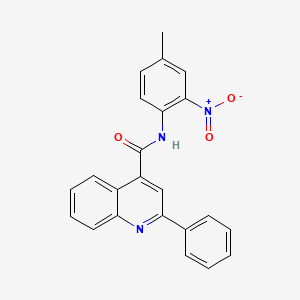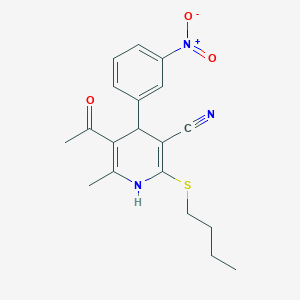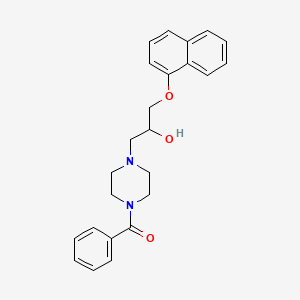![molecular formula C16H25NO6 B5033404 N-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5033404.png)
N-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate, also known as MPEDA, is a chemical compound that has been used in scientific research for various purposes. MPEDA is a selective and potent antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward and motivation.
Mécanisme D'action
N-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate is a selective and potent antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. The mesolimbic system is involved in the regulation of reward and motivation, and the dopamine D3 receptor plays a crucial role in this process. By blocking the dopamine D3 receptor, this compound can modulate the activity of the mesolimbic system and affect behavior and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its effects on the dopamine D3 receptor and the mesolimbic system. This compound has been shown to decrease the release of dopamine in the nucleus accumbens, which is a key component of the mesolimbic system. This effect can lead to a decrease in reward-seeking behavior and may be useful in the treatment of addiction and other psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate in lab experiments is its selectivity and potency as a dopamine D3 receptor antagonist. This allows researchers to study the effects of blocking this receptor specifically, without affecting other receptors or neurotransmitters. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental conditions.
Orientations Futures
There are several future directions for research involving N-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate. One area of interest is the development of new drugs based on the structure of this compound for the treatment of addiction and other psychiatric disorders. Another area of interest is the study of the effects of this compound on other neurotransmitter systems and receptors, which may provide new insights into the mechanisms of addiction and reward. Finally, the development of new methods for synthesizing and administering this compound may also be an area of future research.
Méthodes De Synthèse
The synthesis of N-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate involves the reaction of 2-(2-methylphenoxy)ethanol with 2-chloroethylamine hydrochloride in the presence of a base, followed by the reaction with isopropylamine and oxalic acid to form the oxalate salt of this compound. This method has been reported in the literature and has been used by researchers to synthesize this compound for various studies.
Applications De Recherche Scientifique
N-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has been used in scientific research for various purposes, including the study of the dopamine D3 receptor and its role in addiction and reward. This compound has also been used in the development of new drugs for the treatment of addiction and other psychiatric disorders. In addition, this compound has been used in the study of the central nervous system and its effects on behavior and cognition.
Propriétés
IUPAC Name |
N-[2-[2-(2-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.C2H2O4/c1-12(2)15-8-9-16-10-11-17-14-7-5-4-6-13(14)3;3-1(4)2(5)6/h4-7,12,15H,8-11H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEZURRFYYOABM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCOCCNC(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-[(5-acetyl-3-thienyl)acetyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5033356.png)

![N-[1-(2,4-dimethylphenyl)ethyl]benzamide](/img/structure/B5033368.png)
![N,N-diethyl-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5033369.png)
![3,5-dichloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B5033374.png)
![4-[(4-butylphenyl)diazenyl]-3-hydroxy-N-(2-methoxy-5-methylphenyl)-2-naphthamide](/img/structure/B5033375.png)
![1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5033379.png)
![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5033386.png)


![N~1~-(4-ethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5033402.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethyl-3-furamide](/img/structure/B5033415.png)
